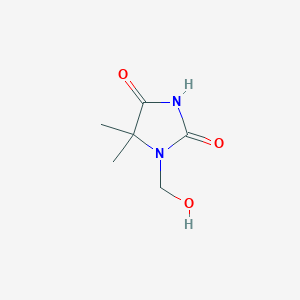
1-(Hydroxymethyl)-5,5-dimethylhydantoin
Cat. No. B089587
Key on ui cas rn:
116-25-6
M. Wt: 158.16 g/mol
InChI Key: SIQZJFKTROUNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05405862
Procedure details


In a further embodiment (the post addition method), an aqueous solution of dimethyloldimethylhydantoin, monomethyloldimethylhydantoin, and dimethylhydantoin is produced by admixing (a) from about 80 to about 90% by weight of an aqueous solution of methylolated dimethylhydantoins having greater than 0.1% by weight of free formaldehyde with (b) about 20 to about 10% by weight of dimethylhydantoin based upon 100% by weight of aqueous solution of methylolated dimethylhydantoins and dimethylhydantoin combined.


Name

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7](=[O:8])[C:6]([CH3:10])([CH3:9])[N:5](CO)[C:4]1=[O:13])[OH:2].C(N1C(C)(C)C(=O)NC1=O)O>>[CH2:1]=[O:2].[CH3:9][C:6]1([CH3:10])[NH:5][C:4](=[O:13])[NH:3][C:7]1=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)N1C(N(C(C1=O)(C)C)CO)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)N1C(=O)NC(=O)C1(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
